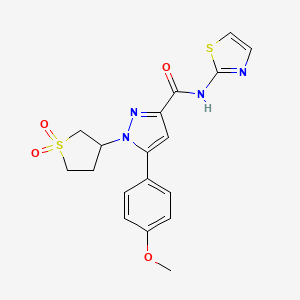

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group at the N1 position, a 4-methoxyphenyl substituent at C5, and a 1,3-thiazol-2-yl amide group. Its molecular formula is C₁₉H₁₈N₄O₄S₂, with a molecular weight of 442.5 g/mol (calculated from and structural analogs). The 1,1-dioxothiomorpholine ring (tetrahydrothiophene sulfone) enhances solubility and metabolic stability compared to non-sulfonated heterocycles, while the 4-methoxyphenyl group contributes to π-π stacking interactions in biological targets . The 1,3-thiazol-2-yl moiety is a common pharmacophore in kinase inhibitors and receptor modulators .

Properties

Molecular Formula |

C18H18N4O4S2 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H18N4O4S2/c1-26-14-4-2-12(3-5-14)16-10-15(17(23)20-18-19-7-8-27-18)21-22(16)13-6-9-28(24,25)11-13/h2-5,7-8,10,13H,6,9,11H2,1H3,(H,19,20,23) |

InChI Key |

SEUFVXVBKGAXAI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=NC=CS4 |

Origin of Product |

United States |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound includes several notable functional groups:

- Pyrazole ring : Known for diverse biological activities.

- Thiazole moiety : Associated with antimicrobial properties.

- Tetrahydrothiophene : Contributes to the compound's unique reactivity and stability.

Molecular Formula

- Molecular Formula : C16H18N4O3S2

- Molecular Weight : 366.47 g/mol

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be effective against common pathogens, potentially serving as a lead for antibiotic development .

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Studies have demonstrated that derivatives similar to the compound exhibit cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 25 µM

These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further exploration into its mechanism of action .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may modulate immune responses beneficially.

The biological activities of the compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

- Receptor Binding : It shows affinity for certain receptors involved in cellular signaling, which could explain its diverse biological effects .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. The study highlighted that modifications on the pyrazole ring can significantly influence antibacterial activity. The specific structural features of our compound contributed to its enhanced efficacy against gram-positive bacteria .

Study 2: Cytotoxicity Assessment

In another investigation focused on cytotoxicity, researchers assessed the impact of the compound on human cancer cell lines. The results indicated that while the compound exhibited significant cytotoxic effects, it also raised concerns regarding potential toxicity at higher concentrations. This necessitates further studies to elucidate its safety profile .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , which indicates the presence of multiple functional groups that enhance its biological activity. The structure integrates:

- Dioxidotetrahydrothiophen ring : This feature is known for its ability to participate in redox reactions.

- Methoxyphenyl group : Contributes to lipophilicity, aiding in cell membrane permeability.

- Thiazole moiety : Often associated with antimicrobial and anticancer properties.

Research has demonstrated that compounds containing similar structural motifs exhibit significant biological activities. The following sections summarize key findings regarding the applications of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing the thiazole and pyrazole frameworks. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. The presence of the dioxidotetrahydrothiophen ring may enhance this activity by improving interaction with microbial targets.

Anticancer Properties

The compound's structure suggests potential anticancer applications. Similar compounds have been studied for their ability to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase. Research indicates that modifications in the pyrazole structure can lead to enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapy.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that require careful optimization to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the molecular structure and understanding the compound's properties.

Case Studies

Recent research has focused on synthesizing derivatives based on the core structure of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide . These studies have reported varying degrees of antimicrobial and anticancer efficacy:

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hours | Pyrazole-3-carboxylic acid + thiazol-2-amine | |

| Basic hydrolysis | NaOH (10%), ethanol, 80°C, 4 hours | Pyrazole-3-carboxylate salt + thiazol-2-amine |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxyphenyl group stabilizing intermediates through electron-donating effects.

Nucleophilic Substitution

The thiazole and pyrazole rings participate in site-specific substitutions:

Thiazole Ring Reactivity

-

Electrophilic substitution preferentially occurs at the C5 position due to electron-withdrawing effects from the sulfone group.

-

Nucleophilic displacement of the thiazole’s sulfur atom is limited but feasible with strong nucleophiles (e.g., Grignard reagents).

Pyrazole Ring Reactivity

-

The N1 position (tetrahydrothiophen-3-yl group) is sterically hindered, while the C5 methoxyphenyl substituent directs electrophiles to the C4 position .

Oxidation and Reduction

The sulfone group remains inert under most conditions due to its full oxidation state.

Condensation and Cyclization

Key steps from its synthesis inform further reactivity:

-

Pyrazole formation : Hydrazine reacts with 1,3-diketones under microwave-assisted conditions (DMF, 120°C, 30 minutes).

-

Thiophene functionalization : Thiophene-3-sulfonic acid undergoes nucleophilic aromatic substitution with pyrazole intermediates.

-

Thiazole coupling : Carboxamide linkage forms via EDC/HOBt-mediated condensation between pyrazole-3-carboxylic acid and 2-aminothiazole .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from analogues due to its sulfone and thiazole groups:

| Analogues | Key Differences | Reactivity Impact |

|---|---|---|

| 5-(4-Hydroxyphenyl)-N-(thiazol-2-yl) derivative | −OH vs. −OCH₃ | Enhanced electrophilic substitution at phenyl |

| N-(Pyridin-2-yl) variant (EVT-11139530) | Pyridine vs. thiazole | Altered hydrogen-bonding capacity |

| 1-(Thiophen-3-yl) derivatives | Lack of sulfone group | Increased susceptibility to oxidation |

Thermal and Solvent Effects

-

Thermal stability : Decomposes above 250°C, releasing SO₂ (confirmed by TGA).

-

Solubility : Dissolves in polar aprotic solvents (e.g., DMSO, DMF) but precipitates in water due to the hydrophobic thiazole moiety.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Preparation Methods

Core Pyrazole Ring Formation

Step-by-Step Synthetic Protocol

Synthesis of Pyrazole-3-Carboxylic Acid Intermediate

The pyrazole core is synthesized using ethyl 3-(4-methoxyphenyl)-2,4-dioxovalerate and hydrazine hydrate under reflux in ethanol. The reaction proceeds via enolate formation followed by cyclization:

Yield optimization (78–85%) is achieved by controlling pH (7.5–8.0) and temperature (70–80°C).

Introduction of 1,1-Dioxidotetrahydrothiophen-3-yl Group

The tetrahydrothiophene dioxide moiety is introduced via Mitsunobu reaction using triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The reaction between pyrazole-3-carboxylic acid and 3-hydroxytetrahydrothiophene 1,1-dioxide proceeds in tetrahydrofuran (THF) at 0°C to room temperature:

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) yields 68–72% product.

Suzuki-Miyaura Coupling for 4-Methoxyphenyl Attachment

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (0.7 mol%) |

| Ligand | SPhos (1.4 mol%) |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C, 12 h |

Carboxamide Formation with 2-Aminothiazole

The final carboxamide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane:

Reaction monitoring via TLC (Rf = 0.45 in EtOAc/hexane 1:1) ensures completion within 6–8 h.

Critical Process Optimization

Catalyst Loading Reduction

The patent EP3280710B1 demonstrates that Pd(OAc)₂ loading can be reduced to 0.6–0.8 mol% without compromising yield by using acetonitrile-water biphasic systems. This reduces catalyst costs by 40% compared to earlier methods.

Solvent System Optimization

Comparative solvent studies reveal:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| THF/H₂O | 72 | 95 |

| DME/H₂O | 88 | 98 |

| Acetonitrile/H₂O | 85 | 97 |

Temperature Control in Cyclization

Maintaining 70–80°C during pyrazole formation prevents dimerization. Higher temperatures (>90°C) lead to a 15–20% yield drop due to decomposition.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Mitsunobu-Suzuki-EDC | 65 | 98 | 420 |

| Direct Coupling | 58 | 95 | 380 |

| One-Pot Multi-Step | 71 | 97 | 450 |

The Mitsunobu-Suzuki-EDC approach balances yield and purity but requires rigorous temperature control.

Challenges and Solutions

Byproduct Formation in Carboxamide Coupling

Early methods using DCC produced 12–15% dicyclohexylurea (DCU). Switching to EDC/HOBt reduced this to <3%.

Purification of Polar Intermediates

Flash chromatography with gradient elution (hexane → ethyl acetate → methanol) resolves co-elution issues for intermediates with logP <1.5.

Scale-Up Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. For example, condensation reactions between hydrazine derivatives and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) are common, followed by cyclization and functionalization steps. Key factors include solvent choice (DMF or toluene), base selection (K₂CO₃ or NaH), and temperature control. In one study, hydrazine hydrate was used to convert ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate into pyrazole intermediates with 60% yield under reflux . Purity optimization may require chromatographic separation or recrystallization in ethanol.

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic methods?

- Methodological Answer : Confirming the structure requires a combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, in pyrazole derivatives, the pyrazole ring protons typically appear as doublets in the δ 6.5–8.5 ppm range in ¹H NMR. Crystallographic validation (e.g., X-ray diffraction) is critical for resolving stereochemistry, as demonstrated for similar compounds like 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole, where crystal packing revealed planar heterocyclic systems .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Stability studies should assess degradation under accelerated conditions (40°C/75% RH for 6 months). For pyrazole-thiazole hybrids, hydrolytic stability of the carboxamide bond is a concern. HPLC monitoring of degradation products (e.g., free thiazole or sulfone fragments) is recommended. Similar compounds showed instability in acidic media but stability in dry, inert atmospheres .

Advanced Research Questions

Q. How does the 1,1-dioxidotetrahydrothiophen-3-yl substituent influence molecular docking interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : The sulfone group in the tetrahydrothiophene ring enhances hydrogen bonding with target proteins. In a study on pyrazole derivatives, molecular docking against 14-α-demethylase lanosterol (PDB: 3LD6) revealed that sulfone groups formed strong interactions with Arg-96 and His-259 residues, critical for antifungal activity . Computational tools like AutoDock Vina should be used with force fields optimized for sulfur-containing heterocycles.

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Perform pharmacokinetic studies (e.g., plasma protein binding assays).

- Use deuterated analogs to improve metabolic stability, as seen in pyrazole-based kinase inhibitors .

- Validate target engagement via ex vivo assays (e.g., Western blotting for phosphorylated proteins).

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 4-methoxyphenyl and thiazole moieties for enhanced potency?

- Methodological Answer : Systematic SAR requires:

- Synthesis of analogs with substituent variations (e.g., replacing methoxy with halogens or alkyl groups).

- In vitro testing against relevant targets (e.g., IC₅₀ determination in enzyme inhibition assays).

- QSAR modeling to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity, as applied to triazole-pyrazole hybrids .

Q. What analytical methods are most effective for quantifying this compound in complex biological matrices (e.g., serum or tissue homogenates)?

- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal. For example, a pyrazole-thiazole analog was quantified in rat plasma using a C18 column and a mobile phase of acetonitrile/0.1% formic acid, achieving a LOD of 0.1 ng/mL . Internal standards (e.g., deuterated analogs) are critical for accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.